Lead, isotope of mass 208

Vue d'ensemble

Description

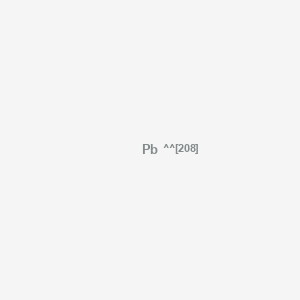

Lead-208 is the heaviest stable and non-radioactive isotope of the chemical element lead with the mass number 208 . It is also the heaviest known stable isotope of any element and has the heaviest known doubly magic atomic nucleus (closed nuclear shells) with Z = 82 (protons) and N = 126 (neutrons) .

Synthesis Analysis

In situ Pb isotope analyses of tiny melt inclusions using laser ablation–multi-collector–inductively coupled plasma–mass spectrometry (LA–MC–ICP–MS) are crucial for exploring the origins of mafic lavas . The described method improves the precision and accuracy of in situ Pb isotope analysis in low-Pb melt inclusions using LA–MC–ICP–MS .

Molecular Structure Analysis

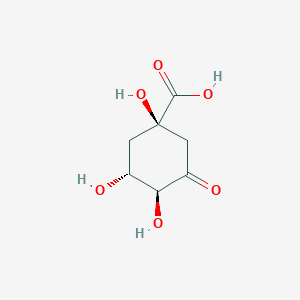

The molecular formula of Lead-208 is Pb . It has an isotopic mass of 207.976653 u . The nuclide mass is 207.9316746 u, which is the calculated nuclear mass without electrons . The nuclear binding energy is 1636.42913509 MeV per nucleus .

Chemical Reactions Analysis

Lead-208 is suitable as a coolant and neutron moderator in nuclear reactors due to its particularly stable configuration of the nuclide . Its thermal neutron capture cross-section is very small (230 ± 12 μb) .

Physical And Chemical Properties Analysis

Lead-208 has a mass number of 208, atomic number of 82, and contains 126 neutrons . It has a nuclear binding energy of 1636.42913509 MeV per nucleus . The charge radius is 5.5012 (13) femtometer fm .

Applications De Recherche Scientifique

Precise Lead Isotope Analysis : 208Pb, along with other stable Pb isotopes, is used in precise isotope analysis by thermal ionization mass spectrometry (TIMS) and inductively coupled plasma mass spectrometry (ICP-MS). These techniques are crucial for understanding lead isotope compositions and their applications in geochemistry and environmental studies (Doucelance & Manhès, 2001).

Tracing Lead Metabolism and Therapeutic Treatment : 208Pb is used in stable lead isotope tracer studies for analyzing lead metabolism and therapeutic chelation treatment in animal models and humans. This involves enriching the natural abundance of one or more lead isotopes and analyzing them at sub-ppb levels (Woolard, Franks, & Smith, 1998).

Optimizing Isotopic Measurement Techniques : Research involving 208Pb focuses on optimizing techniques like double and triple spiking for high precision in lead isotopic measurements. This is important for improving the accuracy of lead isotope ratio determinations in various scientific applications (Galer, 1999).

Exploration and Ore Deposit Research : The isotopic composition of 208Pb in sulfide minerals and associated rocks is critical for understanding the source of metals and fluid pathways in ore deposits. It provides insights into the geological and chronological aspects of ore formation, aiding exploration and research in mineral deposits (Lambert & Ruíz, 1999).

Environmental Studies : Isotopic measurements of 208Pb are used to investigate anthropogenic lead in environments such as seawater and sediments. This helps in understanding the environmental dispersion of trace amounts of lead and its ecological impact (Munksgaard, Batterham, & Parry, 1998).

Nuclear Physics Research : In nuclear physics, 208Pb isotope measurements have implications for understanding proton-neutron interaction strengths, especially in contexts like the Schottky mass measurement of isotopes. This contributes to fundamental knowledge in nuclear physics and related fields (Chen et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

lead-208 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Pb/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABPQHHGFIMREM-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[208Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601047867 | |

| Record name | Lead, isotope of mass 208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601047867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.97665 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lead, isotope of mass 208 | |

CAS RN |

13966-28-4 | |

| Record name | Lead, isotope of mass 208 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013966284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead, isotope of mass 208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601047867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)

![Odoratin[Cedrela]](/img/structure/B76305.png)